molecular formula C5H5FN2O B12502673 2-Fluoro-3-methoxypyrazine

2-Fluoro-3-methoxypyrazine

Katalognummer: B12502673
Molekulargewicht: 128.10 g/mol
InChI-Schlüssel: IIAPIKKFTGOIMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-methoxypyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine ring substituted with a methoxy group and a fluorine atom. Methoxypyrazines are known for their distinctive aroma and are often found in various natural sources, including plants and microorganisms. The presence of fluorine in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxypyrazine typically involves the fluorination of a suitable pyrazine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrazine ring. For instance, 2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with a fluoride source in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrazines .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methoxypyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methoxypyrazine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Fluoro-3-methoxypyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel

C5H5FN2O

Molekulargewicht

128.10 g/mol

IUPAC-Name

2-fluoro-3-methoxypyrazine

InChI

InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3

InChI-Schlüssel

IIAPIKKFTGOIMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CN=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.